molecular formula C22H26ClN2O6P B11398310 Dimethyl [2-(4-chlorobenzyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(4-chlorobenzyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11398310
M. Wt: 480.9 g/mol
InChI Key: SBRHZIBTHPWVOV-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Key reagents include 4-chlorobenzyl chloride, 3,4-dimethoxyphenethylamine, and dimethyl phosphite. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphonates with different alkyl groups.

Scientific Research Applications

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL {2-[(4-BROMOPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE
  • DIMETHYL {2-[(4-FLUOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the 4-chlorophenyl group.

Properties

Molecular Formula

C22H26ClN2O6P

Molecular Weight

480.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26ClN2O6P/c1-27-18-10-7-16(13-19(18)28-2)11-12-24-21-22(32(26,29-3)30-4)25-20(31-21)14-15-5-8-17(23)9-6-15/h5-10,13,24H,11-12,14H2,1-4H3

InChI Key

SBRHZIBTHPWVOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC)OC

Origin of Product

United States

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